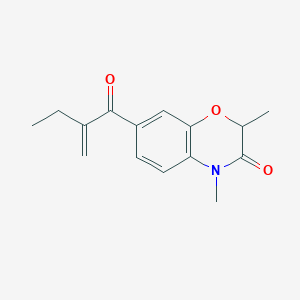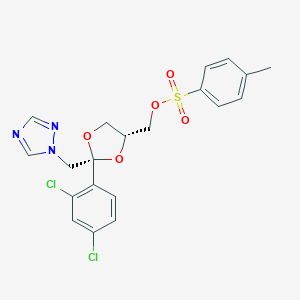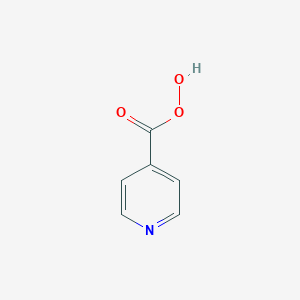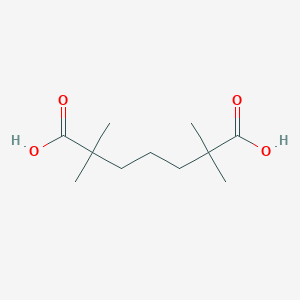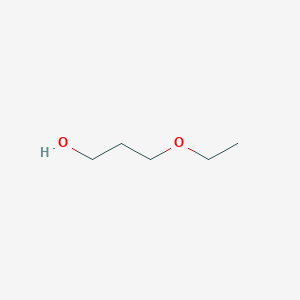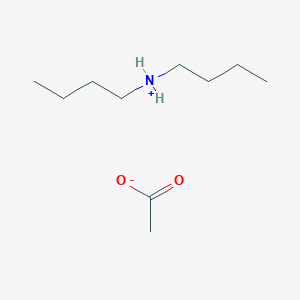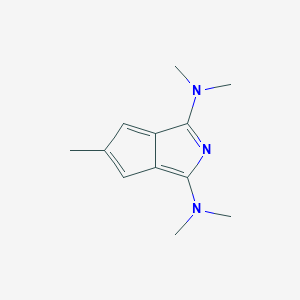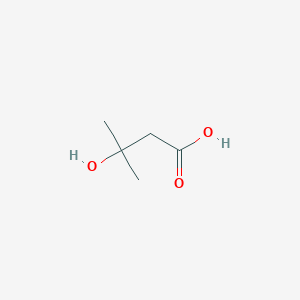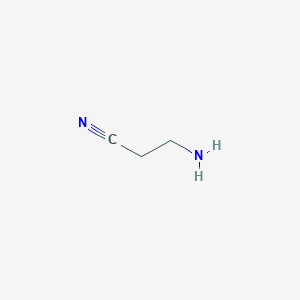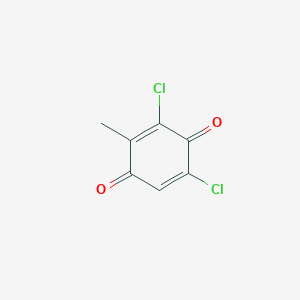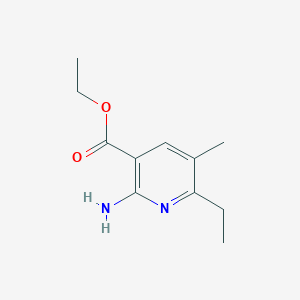![molecular formula C16H22N2O3S B050612 Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester CAS No. 120164-95-6](/img/structure/B50612.png)
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester, also known as MTT-ethyl ester, is a synthetic compound that has been widely used in scientific research. MTT-ethyl ester is a yellowish powder that is soluble in organic solvents and has a molecular weight of 415.52 g/mol.
Wirkmechanismus
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester is converted to MTT by esterase enzymes present in the cells. MTT is then reduced to formazan by mitochondrial enzymes such as succinate dehydrogenase. The amount of formazan produced is proportional to the number of viable cells in the culture. The reduction of MTT to formazan is irreversible, and the formazan produced accumulates in the cells, making it a stable indicator of cell viability.
Biochemische Und Physiologische Effekte
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester has no direct biochemical or physiological effects on cells. It is a non-toxic compound that is converted to MTT by esterase enzymes present in the cells. MTT is then reduced to formazan by mitochondrial enzymes, which is a natural process that occurs in healthy cells.
Vorteile Und Einschränkungen Für Laborexperimente
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester has several advantages for lab experiments. It is a simple and cost-effective assay that can be performed quickly and easily. It is a non-radioactive assay that does not require specialized equipment. It is also a reliable assay that produces consistent results.
However, Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester has some limitations. It is a colorimetric assay that is sensitive to the presence of other compounds that may interfere with the reduction of MTT to formazan. It is also a qualitative assay that does not provide information on the mechanism of action of the compounds being tested.
Zukünftige Richtungen
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester has been widely used in scientific research, and there are several future directions that can be explored. One area of research is the development of new cell viability assays that are more sensitive and specific than Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester. Another area of research is the application of Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester in the development of new drugs and therapies. Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester can also be used in the study of mitochondrial function and dysfunction in diseases such as cancer and neurodegenerative disorders.
Synthesemethoden
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester is synthesized by the reaction of MTT and ethyl ester in the presence of a catalyst. MTT is first dissolved in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, followed by the addition of ethyl ester and a catalyst such as triethylamine. The reaction mixture is then stirred at room temperature for several hours until the Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester precipitates out. The product is then filtered and washed with a solvent such as diethyl ether to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester has been widely used in scientific research as a cell viability assay. It is used to assess the metabolic activity of cells by measuring the reduction of MTT to formazan by mitochondrial enzymes. The amount of formazan produced is directly proportional to the number of viable cells in the culture. Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester is used to evaluate the efficacy of drugs, toxins, and other compounds on cell viability.
Eigenschaften
CAS-Nummer |
120164-95-6 |
|---|---|
Produktname |
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester |
Molekularformel |
C16H22N2O3S |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
ethyl 4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate |
InChI |
InChI=1S/C16H22N2O3S/c1-5-21-12(19)7-6-8-17-16-18-13-9(2)10(3)14(20)11(4)15(13)22-16/h20H,5-8H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
BGXOTTSQGCIRJY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCNC1=NC2=C(S1)C(=C(C(=C2C)C)O)C |
Kanonische SMILES |
CCOC(=O)CCCNC1=NC2=C(S1)C(=C(C(=C2C)C)O)C |
Synonyme |
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



